molecular formula C14H10ClN5O B2700892 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one CAS No. 690211-52-0

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2700892
CAS No.: 690211-52-0
M. Wt: 299.72
InChI Key: IIVBBUPFLIWRBT-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2-aminopyrimidine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopyrimidin-4-yl)-1-phenyl-1,4-dihydropyridazin-4-one
  • 3-(2-Aminopyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
  • 3-(2-Aminopyrimidin-4-yl)-1-(4-fluorophenyl)-1,4-dihydropyridazin-4-one

Uniqueness

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study investigating various derivatives, it was found that the compound effectively inhibits cell proliferation in cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound has been shown to interact with Aurora kinases , which play a critical role in cell division. This interaction leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains and exhibited potent inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 values comparable to doxorubicin in various cancer cell lines.
Aurora Kinase InhibitionIdentified as a potential best-in-class inhibitor in preclinical studies.
AntimicrobialEffective against multiple bacterial strains with low MIC values.

Case Study: Aurora Kinase Inhibition

In a phase 1 clinical trial, the compound was evaluated for its safety and efficacy as an Aurora kinase inhibitor. Patients with advanced malignancies showed promising responses, leading to further investigations into its therapeutic potential .

Case Study: Antimicrobial Efficacy

A series of experiments demonstrated that the compound significantly inhibited bacterial growth in vitro. The most notable results were observed against Staphylococcus aureus , where it achieved an MIC value lower than many conventional antibiotics .

Properties

IUPAC Name

3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-9-1-3-10(4-2-9)20-8-6-12(21)13(19-20)11-5-7-17-14(16)18-11/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBBUPFLIWRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NC(=NC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327965
Record name 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728392
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690211-52-0
Record name 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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